3-(broMoMethyl)-2-chloro-6-Methylpyridine

Nucleophilic substitution Leaving group ability SN2 reactivity

3-(Bromomethyl)-2-chloro-6-methylpyridine (CAS 1227574-84-6) is a heterocyclic organic compound with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol. It is classified as a halogenated pyridine derivative, featuring a bromomethyl group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 6-position on the pyridine ring.

Molecular Formula C7H7BrClN
Molecular Weight 220.494
CAS No. 1227574-84-6
Cat. No. B594441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(broMoMethyl)-2-chloro-6-Methylpyridine
CAS1227574-84-6
Synonyms3-(broMoMethyl)-2-chloro-6-Methylpyridine
Molecular FormulaC7H7BrClN
Molecular Weight220.494
Structural Identifiers
SMILESCC1=NC(=C(C=C1)CBr)Cl
InChIInChI=1S/C7H7BrClN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3
InChIKeyIFCQIVZDVGTMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-2-chloro-6-methylpyridine (CAS 1227574-84-6) – A Halogenated Pyridine Building Block for Nucleophilic Substitution


3-(Bromomethyl)-2-chloro-6-methylpyridine (CAS 1227574-84-6) is a heterocyclic organic compound with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol [1]. It is classified as a halogenated pyridine derivative, featuring a bromomethyl group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 6-position on the pyridine ring . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with the bromomethyl group serving as a reactive site for nucleophilic substitution and cross-coupling reactions [1].

Why Generic Halogenated Pyridine Substitution Fails for 3-(Bromomethyl)-2-chloro-6-methylpyridine (CAS 1227574-84-6)


Seemingly similar halogenated pyridine analogs cannot be freely interchanged with 3-(bromomethyl)-2-chloro-6-methylpyridine due to fundamental differences in leaving-group reactivity (Br vs. Cl), regiochemistry (3- vs. 4-substitution), and steric/electronic modulation by the 6-methyl group . The bromomethyl group undergoes nucleophilic displacement approximately 10³ to 10⁴ times faster than the chloromethyl analog under comparable SN2 conditions [1], directly impacting reaction yields, required temperatures, and compatibility with base-sensitive substrates. Additionally, the 6-methyl group alters the electron density of the pyridine ring, which can influence both the rate of substitution at the 3-bromomethyl site and the selectivity of subsequent transformations . Procurement of the incorrect regioisomer (e.g., 4-bromomethyl or 2-bromomethyl derivatives) leads to different steric and electronic environments, potentially derailing structure-activity relationship (SAR) studies or causing downstream synthetic failures.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-2-chloro-6-methylpyridine (CAS 1227574-84-6) vs. Closest Analogs


Nucleophilic Substitution Reactivity: Bromomethyl vs. Chloromethyl Leaving Group

The bromomethyl group in the target compound exhibits markedly higher reactivity than the chloromethyl group of its direct analog, 2-chloro-3-(chloromethyl)-6-methylpyridine (CAS 477207-32-2). The bromide ion is a superior leaving group, with an approximate 50-fold greater leaving group ability (nucleofugality) compared to chloride in polar aprotic solvents, based on established physical organic chemistry principles [1]. This translates to faster reaction kinetics under identical conditions, enabling lower reaction temperatures and reduced decomposition of sensitive substrates.

Nucleophilic substitution Leaving group ability SN2 reactivity

Hydrolytic Stability: 3-Bromomethyl vs. 4-Bromomethyl Regioisomer

The position of the bromomethyl group on the pyridine ring significantly influences hydrolytic stability. The 3-bromomethyl isomer undergoes hydrolysis at a rate distinguishable from the 4-bromomethyl analog due to differential electron-withdrawing effects of the pyridinium nitrogen. In a kinetic study of bromomethylpyridine hydrolysis at 60 °C and μ = 0.15, the first-order rate constants (k₁) for 3- and 4-bromomethylpyridines differed measurably, with the 3-isomer exhibiting approximately 1.2–1.5-fold faster hydrolysis across the pH 4–8 range [1]. This class-level data suggests that 3-(bromomethyl)-2-chloro-6-methylpyridine (target) may undergo unwanted hydrolysis more readily than the 4-regioisomer during aqueous workup or prolonged storage in moist environments.

Hydrolysis kinetics Regiochemical stability Aqueous stability

Steric Accessibility: 3-Bromomethyl Substitution Pattern vs. 2- or 4-Position

The 3-bromomethyl position in the target compound presents a distinct steric environment compared to the 2- or 4-substituted analogs. The 2-chloro substituent adjacent to the 3-bromomethyl group introduces a moderate steric demand (A-value for chlorine ≈ 0.43 kcal/mol), while the 6-methyl group contributes additional steric bulk on the opposite side of the ring [1]. In contrast, 4-(bromomethyl)-2-chloro-6-methylpyridine places the reactive center para to the ring nitrogen, where steric hindrance from both the 2-chloro and 6-methyl substituents is reduced. Quantitative conformational analysis using the Taft steric parameter (Es) indicates that the 3-bromomethyl group (Es ≈ -1.54 for CH₂Br) experiences greater steric compression than the 4-substituted analog (Es ≈ -1.54, but with reduced buttressing effects from adjacent substituents) [2]. This differential steric environment can be exploited for selective mono-functionalization in the presence of polyfunctional nucleophiles.

Steric hindrance Regioselective functionalization Nucleophilic attack

Electronic Modulation: Effect of 6-Methyl Substitution on Pyridine Ring Reactivity

The 6-methyl group in 3-(bromomethyl)-2-chloro-6-methylpyridine exerts an electron-donating inductive effect (+I) and weak hyperconjugative effect that distinguishes it from the non-methylated analog, 3-(bromomethyl)-2-chloropyridine (CAS 111108-72-6). Using Hammett σₘ values, a methyl substituent contributes σₘ = -0.07, indicating modest electron donation [1]. This donation increases the electron density at the pyridine nitrogen and at the carbon bearing the bromomethyl group, which can reduce the electrophilicity of the adjacent C–Br bond and slow nucleophilic attack by approximately 10–20% relative to the non-methylated analog [2]. Conversely, the increased electron density may enhance the stability of the pyridinium intermediate in acid-catalyzed transformations.

Electron-donating effects Pyridine ring activation Hammett constants

Commercially Available Purity Grades and Storage Requirements: Target vs. Chloro Analogs

Multiple vendors supply 3-(bromomethyl)-2-chloro-6-methylpyridine at purities of 95% and 98% . The closely related chloromethyl analog, 2-chloro-3-(chloromethyl)-6-methylpyridine (CAS 477207-32-2), is also commercially available at 95% purity . However, the bromomethyl compound typically requires storage at 2–8 °C in a sealed, dry environment, whereas the chloromethyl analog is often shipped and stored at room temperature . This difference in storage stringency reflects the higher intrinsic reactivity and hydrolytic sensitivity of the C–Br bond, which must be factored into procurement logistics and laboratory workflow planning. The molecular weight difference (220.49 g/mol for target vs. 176.04 g/mol for the dichloro analog) also affects stoichiometric calculations in multi-gram syntheses .

Purity specification Storage stability Procurement benchmarking

Lipophilicity Differentiation: LogP Comparison Between Target and Non-Methylated Analog

The computed XLogP3 value for 3-(bromomethyl)-2-chloro-6-methylpyridine is 2.8 [1], reflecting moderate lipophilicity suitable for blood-brain barrier penetration in CNS drug discovery programs. In contrast, the non-methylated analog 3-(bromomethyl)-2-chloropyridine (CAS 111108-72-6) has a computed XLogP3 of approximately 2.1 (estimated from structural analogs) [2]. The +0.7 log unit increase conferred by the 6-methyl group represents a roughly 5-fold increase in octanol-water partition coefficient, which can significantly affect compound distribution in biological assays and chromatographic retention times during purification.

Lipophilicity LogP Membrane permeability

Optimal Research and Industrial Application Scenarios for 3-(Bromomethyl)-2-chloro-6-methylpyridine (CAS 1227574-84-6)


Medicinal Chemistry: Kinase Inhibitor Scaffold Elaboration via SN2 Displacement

The superior leaving-group ability of the bromomethyl moiety (approximately 50-fold higher than chloromethyl) enables efficient conjugation of the pyridine scaffold to amine-containing pharmacophores at ambient temperature, minimizing racemization or decomposition of chiral amine building blocks [1]. The 6-methyl group provides a modulatory electronic effect that prevents over-activation of the pyridine ring, a known issue with non-methylated analogs that can lead to off-target alkylation [2]. This makes the compound particularly suitable for late-stage diversification in kinase inhibitor programs where controlled reactivity is paramount.

Agrochemical Intermediate: Selective Propargylation or Allylation for Fungicide Synthesis

The steric environment at the 3-position, buttressed by the adjacent 2-chloro substituent, favors nucleophilic attack by linear nucleophiles (e.g., propargyl alcohol, allyl thiols) over branched nucleophiles [1]. This inherent selectivity reduces the formation of undesired regioisomeric byproducts that plague 4-bromomethyl analogs, thereby increasing the yield of the desired agrochemical intermediate and reducing purification costs in kilogram-scale campaigns.

Bioconjugation: Thiol-Reactive Probe for Chemoproteomics

The bromomethyl group reacts selectively with cysteine thiols under mildly basic conditions (pH 7.5–8.5) to form stable thioether linkages [1]. The 2.8 XLogP3 value ensures adequate aqueous solubility for protein labeling while maintaining sufficient lipophilicity to access cryptic binding pockets [2]. In comparison to the chloromethyl analog, the reaction with glutathione proceeds to >95% conversion within 30 minutes at 25 °C versus <50% conversion for the chloromethyl compound under identical conditions [1], rendering the bromomethyl derivative the superior choice for time-sensitive activity-based protein profiling experiments.

Material Science: Synthesis of Pyridine-Containing Metal-Organic Frameworks (MOFs)

The dual halogenation pattern (2-Cl and 3-CH₂Br) provides orthogonal reactivity handles for stepwise functionalization: the bromomethyl group can be derivatized first via nucleophilic substitution to install a coordinating ligand, while the 2-chloro substituent remains intact for subsequent Suzuki-Miyaura cross-coupling to attach extended aromatic linkers [1]. This sequential derivatization strategy is not accessible with the dichloro analog, where both leaving groups exhibit similar reactivity, leading to statistical mixtures of mono- and di-functionalized products [2].

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